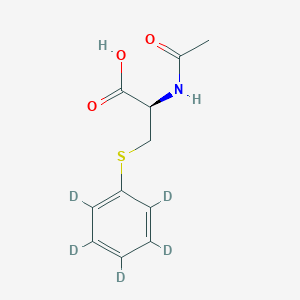

S-Phenyl-d5-mercapturic Acid

Description

Contextualizing Deuterated Labeled Metabolites in Analytical Science

In analytical science, the quest for precision and accuracy is paramount. Deuterated labeled metabolites, which are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), are crucial in achieving this. symeres.comclearsynth.com This substitution results in a compound that is chemically identical to its non-labeled analog but has a higher molecular weight. This mass difference is key to its utility in analytical techniques, especially mass spectrometry. researchgate.net

When analyzing complex biological samples like urine or blood, matrix effects can interfere with the detection and quantification of the target analyte. clearsynth.com By adding a known amount of the deuterated standard to the sample, scientists can use it as a reference point. Since the deuterated standard behaves almost identically to the natural analyte during sample preparation and analysis, any variations caused by matrix effects will affect both compounds similarly. clearsynth.com This allows for accurate correction and precise quantification of the analyte of interest. clearsynth.com The use of stable isotope-labeled internal standards, such as deuterated compounds, is now considered a gold standard for the quantitative analysis of metabolites. mdpi.com

S-Phenyl-d5-mercapturic Acid as an Isotopic Standard in Xenobiotic Metabolism Studies

This compound serves as an essential isotopic standard in studies of xenobiotic metabolism, specifically for monitoring human exposure to benzene (B151609). scbt.compsu.edu Benzene is metabolized in the body through several pathways. berkeley.edu One of these minor pathways involves the reaction of a reactive benzene metabolite, benzene oxide, with glutathione (B108866). berkeley.edunih.gov This eventually leads to the formation of S-phenylmercapturic acid (SPMA), which is then excreted in the urine. berkeley.edutandfonline.com

Although SPMA represents only a small fraction of the total benzene dose (about 0.2%), it has proven to be a highly specific and sensitive biomarker for low-level benzene exposure, including from sources like tobacco smoke and industrial environments. coresta.orgchemodex.comnih.gov To accurately measure the concentration of SPMA in urine, a known quantity of this compound is added to the sample as an internal standard. researchgate.netmdpi.com During analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass spectrometer can distinguish between the natural SPMA and the heavier deuterated standard. researchgate.net This allows for the precise calculation of the SPMA concentration in the original sample, providing a reliable measure of benzene exposure. researchgate.netmdpi.com

Historical Development of Mercapturic Acid Research and the Emergence of Isotopic Tracers

The discovery of mercapturic acids dates back to 1879, when researchers Baumann and Preusse, as well as Jaffe, independently found that halogenated benzenes like bromobenzene (B47551) and chlorobenzene (B131634) were excreted in the urine of dogs as mercapturic acids. issx.orgumn.edu It was later, in 1884, that Baumann identified the structure of these metabolites as acetylcysteine conjugates. issx.orgumn.edu For many years, the connection between these excreted compounds and the body's internal detoxification processes remained unclear.

A significant breakthrough came with the discovery and characterization of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine (B1666218). issx.org In 1959, it was demonstrated that the formation of mercapturic acids was linked to the depletion of glutathione in the liver, establishing the "mercapturic acid pathway" as a major route for detoxifying electrophilic compounds. issx.orgnih.govnih.gov

The advent of analytical techniques like mass spectrometry and the ability to synthesize stable isotope-labeled compounds revolutionized the field. acs.org Isotopic tracers, such as this compound, provided a powerful tool to trace the metabolic fate of compounds and accurately quantify their metabolites. researchgate.netmdpi.com The use of these tracers has greatly improved the sensitivity and specificity of methods for biomonitoring exposure to a wide range of xenobiotics, enabling researchers to study the health effects of low-level environmental and occupational exposures with much greater confidence. acs.orgosti.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Alternate Name | N-Acetyl-S-phenyl-d5-L-cysteine scbt.com |

| Molecular Formula | C₁₁H₈D₅NO₃S scbt.comlgcstandards.com |

| Molecular Weight | 244.32 g/mol scbt.comlgcstandards.com |

| CAS Number | 1331906-27-4 lgcstandards.comfujifilm.com |

| Appearance | White Solid cymitquimica.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Storage Temperature | -20°C lgcstandards.com |

Urinary Concentrations of S-Phenylmercapturic Acid (SPMA) in Human Studies

| Population | Urinary SPMA Concentration (µg/g creatinine) |

| Industrial Workers | Up to 543 chemodex.comcaymanchem.com |

| Smokers | 9.1 chemodex.comcaymanchem.com |

| Non-smokers | 4.8 chemodex.comcaymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

244.32 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i2D,3D,4D,5D,6D |

InChI Key |

CICOZWHZVMOPJS-ZYMAPILLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@@H](C(=O)O)NC(=O)C)[2H])[2H] |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivation of S Phenyl D5 Mercapturic Acid

Isotopic Labeling Strategies for Mercapturic Acids

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to track the molecule through a chemical reaction or a biological system. hyphadiscovery.com In the context of mercapturic acids, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. The primary application of isotopically labeled mercapturic acids, such as S-Phenyl-d5-mercapturic acid, is as internal standards in quantitative analysis. researchgate.netnih.gov

The strategy of using a deuterated analog like this compound is particularly advantageous for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netnih.gov The labeled compound is chemically identical to the non-labeled analyte (S-phenylmercapturic acid) and thus exhibits the same behavior during sample extraction, purification, and chromatographic separation. However, due to the mass difference imparted by the five deuterium atoms, it can be distinguished by a mass spectrometer. This allows for the correction of any sample loss during preparation and compensates for matrix effects, leading to highly accurate and precise quantification of the target analyte.

The selection of the labeling position is crucial. For this compound, the deuterium atoms are placed on the phenyl ring, a metabolically stable part of the molecule, ensuring that the label is not lost during biological or chemical processes.

Table 1: Common Isotopes in Mercapturic Acid Labeling

| Isotope | Symbol | Type | Common Application |

| Deuterium | ²H or D | Stable | Internal standards for mass spectrometry |

| Carbon-13 | ¹³C | Stable | Metabolic pathway tracing, internal standards |

| Nitrogen-15 | ¹⁵N | Stable | Metabolic pathway tracing, internal standards |

Precursor Compounds and Reaction Pathways for Deuterated Phenyl Derivatives

The synthesis of this compound necessitates the use of a deuterated precursor that provides the d5-phenyl group. A common and logical starting material for this purpose is deuterated benzene (B151609) (Benzene-d6). Benzene-d6 (B120219) is commercially available and serves as the foundational block for introducing the deuterated phenyl ring.

The general metabolic pathway for the formation of S-phenylmercapturic acid in vivo involves the oxidation of benzene by cytochrome P450 enzymes to form benzene oxide. This reactive epoxide is then conjugated with glutathione (B108866), a tripeptide, in a reaction catalyzed by glutathione S-transferases. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, yields S-phenylmercapturic acid.

For the chemical synthesis of this compound, a different, more direct pathway is employed. A plausible synthetic route involves the following key steps:

Activation of the Deuterated Phenyl Ring: Benzene-d6 can be converted into a more reactive derivative, such as a halobenzene-d5 (e.g., bromobenzene-d5) or thiophenol-d5. Thiophenol-d5 is a particularly useful precursor as it contains the necessary thiol (-SH) group for direct conjugation.

Conjugation with a Cysteine Derivative: The activated deuterated phenyl compound is then reacted with a suitable N-acetyl-L-cysteine derivative. A common method for forming the thioether bond in mercapturic acid synthesis is through a nucleophilic substitution or a Michael addition reaction.

Table 2: Potential Precursor Compounds for this compound Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Benzene-d6 | C₆D₆ | Source of the deuterated phenyl ring |

| Bromobenzene-d5 | C₆D₅Br | Activated intermediate for nucleophilic substitution |

| Thiophenol-d5 | C₆D₅SH | Key intermediate for direct conjugation with the cysteine backbone |

| N-acetyl-L-cysteine | C₅H₉NO₃S | Provides the mercapturic acid backbone |

Methodologies for Chemical Synthesis of this compound

While specific, proprietary synthesis methods may vary between manufacturers, a general and effective approach for the synthesis of this compound can be based on established organic chemistry principles, such as the sulfa-Michael addition. mdpi.com

A likely synthetic methodology is outlined below:

Preparation of Thiophenol-d5: This key intermediate can be prepared from benzene-d6 through several established methods, such as reaction with chlorosulfonic acid followed by reduction.

Reaction with an N-acetyl-L-cysteine precursor: A common strategy involves the reaction of thiophenol-d5 with a derivative of N-acetyl-L-cysteine where the cysteine backbone is activated for nucleophilic attack. For instance, methyl 2-acetamidoacrylate can be used as a precursor.

Sulfa-Michael Addition: Thiophenol-d5 can be reacted with methyl 2-acetamidoacrylate in the presence of a base catalyst. The thiolate anion, formed from thiophenol-d5 in the basic medium, acts as a nucleophile and attacks the double bond of the acrylate (B77674) derivative. This reaction forms the thioether linkage.

Hydrolysis: The resulting product from the Michael addition is an ester of this compound. The final step involves the hydrolysis of the ester group, typically under basic conditions followed by acidification, to yield the final carboxylic acid product, this compound.

Purification: The final product is then purified using techniques such as recrystallization or chromatography to ensure high purity, which is critical for its use as an analytical standard.

Table 3: Hypothetical Reaction Scheme for this compound Synthesis

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | Thiophenol-d5, Methyl 2-acetamidoacrylate | Base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) | Methyl S-Phenyl-d5-mercapturate |

| 2 | Methyl S-Phenyl-d5-mercapturate | Aqueous base (e.g., NaOH), followed by acid (e.g., HCl) | This compound |

This synthetic approach provides a reliable and efficient means of producing high-purity this compound for its crucial role in biomonitoring and toxicology studies.

Advanced Analytical Methodologies Utilizing S Phenyl D5 Mercapturic Acid

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS stands as a premier technique for the determination of mercapturic acids in biological matrices due to its high sensitivity and specificity. nih.gov The integration of SPMA-d5 into LC-MS/MS workflows has enabled the development of robust and high-throughput methods for biomonitoring studies. nih.gov

S-Phenyl-d5-mercapturic acid is almost exclusively used as an internal standard (IS) in isotope dilution mass spectrometry. nih.govresearchgate.net In this role, a known quantity of SPMA-d5 is added to each urine sample at an early stage of the preparation process. scielo.brcdc.gov Because SPMA-d5 has nearly identical physicochemical properties to the endogenous SPMA, it experiences similar losses during extraction, purification, and ionization. nih.gov

The mass spectrometer distinguishes between the analyte (SPMA) and the internal standard (SPMA-d5) based on their mass-to-charge (m/z) ratio difference. nih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, analysts can precisely quantify the concentration of SPMA. cdc.govpsu.edu This ratio-based calculation effectively compensates for sample-to-sample variability, including matrix effects where other components in the urine might suppress or enhance the ionization of the target analyte, and systematic errors that can occur during the sample preparation steps. scielo.brnih.gov The use of an isotope-labeled internal standard like SPMA-d5 is considered essential for improving the precision and accuracy of measurements. scielo.br

The use of SPMA-d5 as an internal standard underpins numerous validated analytical methods. These methods demonstrate high performance across key validation parameters, confirming their suitability for quantifying mercapturic acids in biological samples. The validation ensures that the analytical procedure is reliable for its intended purpose. waters.com

Key performance characteristics from various studies are summarized below:

| Parameter | Result | Concentration Range | Matrix | Citation |

| Linearity | Correlation coefficient (r) > 0.99 | 0.5 - 500 ng/mL | Urine | scielo.br |

| Correlation coefficient (r) > 0.99 | 0.5 - 50 ng/mL | Urine | cdc.govcdc.gov | |

| Linear | 0.400 - 200 ng/mL | Urine | nih.govresearchgate.net | |

| Accuracy | 91.4 - 105.2% | 1 - 400 ng/mL | Urine | scielo.br |

| < 7.5% relative error | 1.2, 30, 150 ng/mL | Urine | nih.gov | |

| 106% overall recovery | 1 - 30 ng/mL | Urine | cdc.gov | |

| 99 - 110% average recovery | 1 - 30 ng/mL | Urine | psu.edu | |

| Precision | Inter-assay CV: 5.85 - 9.96% | 1, 100, 400 ng/mL | Urine | scielo.br |

| Intra-assay CV: 4.73 - 9.21% | 1, 100, 400 ng/mL | Urine | scielo.br | |

| RSD < 6.5% | 1.2, 30, 150 ng/mL | Urine | nih.gov | |

| RSD ≤ 5.3% | 1, 2, 6, 8, 30 ng/mL | Urine | psu.edu | |

| LOD/LOQ | LLOQ: 0.5 ng/mL | N/A | Urine | scielo.br |

| LOD: ~0.2 ng/mL | N/A | Urine | psu.edu | |

| LOQ: ~0.7 ng/mL | N/A | Urine | psu.edu | |

| LLOQ: 0.05 µg/L | N/A | Urine | researchgate.net |

CV: Coefficient of Variation; RSD: Relative Standard Deviation; LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation; LLOQ: Lowest Limit of Quantification.

The standard analytical approach involves reversed-phase liquid chromatography for the separation of mercapturic acids. nih.govscielo.br C18 columns are frequently employed, providing effective retention and separation of SPMA from other urinary components before it enters the mass spectrometer. nih.govcdc.govpsu.edu

Detection is typically achieved using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode (ESI-). nih.govscielo.brrsc.org Negative ionization is particularly effective for mercapturic acids due to the presence of the carboxylic acid group, which readily deprotonates to form a negative ion. umn.edu

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique. nih.govrsc.org In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This process drastically reduces chemical noise and enhances specificity. rsc.org

Commonly monitored MRM transitions are detailed in the table below:

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Citation |

| S-Phenylmercapturic acid (SPMA) | ESI- | 238 | 109 or 109.1 | nih.govscielo.br |

| This compound (SPMA-d5) | ESI- | 243 | 114 or 114.1 | nih.govscielo.brcdc.gov |

Some methods also include secondary "qualification" transitions to further confirm the identity of the analyte. scielo.br

Other Chromatographic and Spectrometric Techniques in Conjunction with Isotopic Standards

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Mercapturic Acids

While LC-MS/MS is the predominant technique for analyzing mercapturic acids due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative and historically significant method. scielo.br A primary consideration for GC-MS analysis of compounds like S-PMA is their low volatility. To overcome this, a chemical derivatization step is mandatory to convert the polar carboxylic acid and N-acetyl groups into more volatile and thermally stable esters and/or silyl (B83357) ethers. oup.commdpi.com Common derivatization procedures include methylation, often using reagents like diazomethane (B1218177) or HCl-methanol, or silylation with agents such as N,O‐bis(trimethylsilyl)trifluoroacetamide (BSTFA). oup.comresearchgate.net

The multi-step sample preparation, involving extraction followed by derivatization, introduces potential sources of variability and incomplete reaction yield. This is where the use of a stable isotope-labeled internal standard like this compound becomes critically important. researchgate.netnih.gov Added at the beginning of the workflow, this compound undergoes the same extraction and derivatization processes as the target analyte. Any inconsistencies or losses during these steps will affect both the analyte and the standard equally. The final GC-MS measurement of the ratio between the derivatized analyte and the derivatized d5-standard allows for precise and accurate quantification, effectively canceling out procedural errors. researchgate.netnih.gov This isotope dilution approach provides a robust method for quantifying mercapturic acids at low-ppb levels in urine. nih.gov

Table 2: GC-MS Derivatization and the Role of Isotopic Standards

| Derivatization Method | Reagent Example | Purpose | Challenge | Role of this compound | Reference |

|---|---|---|---|---|---|

| Methylation | Diazomethane or HCl-Methanol | Converts the carboxylic acid group to a methyl ester, increasing volatility. | Incomplete reaction; reagent instability or toxicity. | Acts as a chemical mimic, correcting for variations in derivatization efficiency and analyte loss. | oup.com |

| Silylation | BSTFA | Replaces active hydrogens on carboxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. | Sensitivity to moisture; potential for multiple derivative products. | Co-elutes with the analyte derivative, enabling accurate ratio measurement to correct for procedural inconsistencies. | researchgate.net |

| Extractive Alkylation | Pentafluorobenzyl bromide | Forms a derivative that is highly sensitive for electron capture detection (GC-ECD) or MS. | Complex multi-step reaction with potential for side products. | Compensates for variability in extraction efficiency and alkylation yield. | researchgate.net |

Immunoassay Techniques (e.g., Enzyme-Linked Immunosorbent Assay) and Potential for Isotopic Standard Integration

Immunoassay techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have been developed for the rapid screening of S-PMA in biological samples. nih.govresearchgate.net These methods are based on the highly specific binding interaction between an antibody and an antigen (in this case, S-PMA or a derivative). ucanr.edu ELISAs offer advantages in terms of cost, speed, and the ability to process a large number of samples without the need for complex instrumentation, making them suitable for initial screening in large-scale monitoring programs. nih.govresearchgate.net

Direct integration of an isotopic standard like this compound into the ELISA reaction itself is not standard practice. The antibody is designed to recognize the chemical structure of S-PMA, and the mass difference in the deuterated standard does not typically influence this binding event in a way that can be used for quantification in the same manner as mass spectrometry.

However, this compound plays a crucial, albeit indirect, role in the ecosystem of immunoassay development and application. The primary function of the isotopic standard is to serve as the benchmark for a "gold standard" confirmatory method, almost always LC-MS/MS or GC-MS. nih.govresearchgate.net The roles include:

Method Validation: When a new ELISA for S-PMA is developed, its accuracy and reliability must be rigorously proven. This is achieved by analyzing a set of samples by both the new ELISA and by a validated isotope dilution mass spectrometry method using this compound. A high correlation between the results from both methods (e.g., R > 0.9) confirms the analytical reliability of the immunoassay. nih.govresearchgate.net

Confirmation of Results: In a screening program, samples that test positive or are near the action level using a high-throughput ELISA are often re-analyzed for confirmation using an MS-based method. nih.gov The isotope dilution method with this compound provides the definitive, quantitative result required for regulatory or clinical decisions.

Immunoaffinity Enrichment: A hybrid approach combines antibodies with mass spectrometry. Immunoaffinity chromatography uses antibodies immobilized on a solid support to selectively capture and concentrate S-PMA from a complex matrix like urine. dntb.gov.ua The captured analyte is then eluted and quantified by LC-MS/MS. In this context, this compound would be added to the sample prior to the immuno-extraction to correct for recovery and subsequent analytical variability.

Therefore, while this compound is not a direct participant in the ELISA reaction, it is an indispensable tool for ensuring the accuracy, specificity, and ultimate utility of immunoassay techniques in the quantitative biomonitoring of benzene (B151609) exposure.

Role of S Phenyl D5 Mercapturic Acid in Xenobiotic Metabolism Research

Elucidating Metabolic Pathways of Benzene (B151609) and Related Aromatic Hydrocarbons

S-Phenyl-d5-mercapturic acid is instrumental in unraveling the complex metabolic pathways of benzene, a known human carcinogen. mdpi.com Benzene itself is not directly reactive but undergoes metabolic activation in the body, primarily by cytochrome P450 enzymes, to form reactive intermediates like benzene oxide. berkeley.edunih.govrsc.org These intermediates can then follow several metabolic routes. One of these pathways involves conjugation with glutathione (B108866), ultimately leading to the formation of S-phenylmercapturic acid (SPMA), which is excreted in the urine. berkeley.edu

By using this compound as an internal standard in analytical methods, researchers can accurately quantify the levels of its unlabeled counterpart, SPMA, in biological samples. nih.govcdc.gov This allows for a precise assessment of the extent to which the glutathione conjugation pathway contributes to benzene metabolism. Studies have shown that urinary concentrations of SPMA, along with other metabolites like trans,trans-muconic acid, are elevated in individuals exposed to benzene. nih.govnih.gov The use of the deuterated standard ensures the accuracy of these measurements, which is crucial for understanding dose-dependent metabolic patterns and the relative importance of different metabolic pathways at varying exposure levels. berkeley.edunih.gov

The table below illustrates the key metabolites of benzene that are often studied alongside S-Phenylmercapturic acid.

| Metabolite | Precursor/Intermediate | Significance |

| S-Phenylmercapturic Acid (SPMA) | Benzene Oxide | Biomarker of exposure, indicates glutathione conjugation pathway. berkeley.edunih.gov |

| trans,trans-Muconic Acid (t,t-MA) | Benzene Oxide | Biomarker of exposure, indicates a major oxidative pathway. nih.govrsc.org |

| Phenol | Benzene Oxide | Major metabolite, indicates the primary oxidative pathway. berkeley.edu |

| Catechol | Benzene Dihydrodiol | Product of further oxidation, associated with toxicity. berkeley.edu |

| Hydroquinone | Phenol | Product of further oxidation, linked to toxic effects. berkeley.edu |

Tracing Glutathione Conjugation Pathways in Detoxification Mechanisms

The formation of mercapturic acids is a critical step in the detoxification of a wide range of electrophilic compounds, not just benzene. umn.eduresearchgate.net This process, known as the mercapturic acid pathway, begins with the conjugation of the electrophile with glutathione (GSH), a major cellular antioxidant. umn.eduniscpr.res.innih.gov This initial conjugation is followed by a series of enzymatic steps that ultimately yield a water-soluble mercapturic acid that can be readily excreted from the body. umn.eduresearchgate.netissx.org

This compound plays a vital role in studying this detoxification pathway. By acting as a tracer, it allows researchers to follow the entire metabolic sequence from the initial glutathione conjugate to the final excreted mercapturic acid. medchemexpress.com This helps in understanding the efficiency of this detoxification mechanism and how it may be influenced by various factors, such as genetic polymorphisms in the enzymes involved. nih.govnih.gov For instance, studies have shown that variations in glutathione S-transferase (GST) enzymes can significantly affect the levels of SPMA produced, highlighting the importance of this pathway in individual susceptibility to benzene toxicity. nih.gov

Investigation of Enzyme-Mediated Biotransformation Processes (e.g., Cytochrome P450, Glutathione S-transferases)

The metabolism of benzene and other xenobiotics is a multi-enzyme process. Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are responsible for the initial activation of benzene to benzene oxide. berkeley.edursc.org Subsequently, glutathione S-transferases (GSTs) catalyze the conjugation of benzene oxide with glutathione, which is the first step in the mercapturic acid pathway. niscpr.res.innih.govnih.gov

The use of this compound as an analytical standard allows for precise quantification of the end-product of this pathway, providing an indirect measure of the activity of the enzymes involved. nih.govcdc.gov For example, studies have linked the expression levels of CYP2E1 to the amount of urinary SPMA, demonstrating the critical role of this enzyme in initiating benzene metabolism. nih.gov Similarly, research has shown a strong correlation between GSTT1 genotype and SPMA levels, indicating the powerful influence of this specific GST isozyme on the detoxification of benzene. nih.gov

| Enzyme Family | Role in Benzene Metabolism | Impact on S-Phenylmercapturic Acid (SPMA) Formation |

| Cytochrome P450 (CYP) | Catalyzes the initial oxidation of benzene to benzene oxide. berkeley.edunih.gov | The rate of this step influences the amount of benzene oxide available for conjugation and subsequent SPMA formation. nih.gov |

| Glutathione S-transferases (GST) | Catalyzes the conjugation of benzene oxide with glutathione. nih.govnih.gov | The activity of GSTs, particularly GSTT1, directly impacts the rate of SPMA production. nih.gov |

Kinetic Studies of Metabolite Formation and Elimination Using Labeled Compounds

Isotopically labeled compounds like this compound are invaluable for conducting kinetic studies of metabolite formation and elimination. medchemexpress.com By introducing a known amount of the labeled compound, researchers can trace its movement through the body over time. This allows for the determination of key pharmacokinetic parameters such as the rate of formation of SPMA, its distribution in different tissues, and its rate of elimination in the urine.

These kinetic studies provide a dynamic view of benzene metabolism, which is not possible with static measurements alone. They help to understand how quickly benzene is metabolized and detoxified, and how these processes might be affected by the level of exposure or by individual differences in metabolism. This information is crucial for developing accurate models of benzene's metabolic fate and for assessing the risk associated with benzene exposure.

Comparative Metabolism Studies Across Biological Systems (e.g., in vitro models, animal models)

Understanding how xenobiotic metabolism varies across different biological systems is essential for extrapolating data from experimental models to humans. nih.gov this compound facilitates these comparative studies by providing a consistent and reliable analytical standard that can be used across different species and experimental setups, including in vitro cell cultures (like HepG2 cells) and animal models (like rats). nih.govnih.gov

Application of S Phenyl D5 Mercapturic Acid in Biomarker Research

Validation of S-Phenylmercapturic Acid as a Specific Biomarker for Benzene (B151609) Exposure

The validation of S-Phenylmercapturic acid (SPMA) as a specific and sensitive biomarker for benzene exposure is a critical aspect of occupational and environmental toxicology. The use of S-Phenyl-d5-mercapturic acid as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in achieving the high accuracy and precision required for these validation studies. nih.gov

Comparative Analysis of Biomarker Specificity (e.g., versus trans,trans-muconic acid, phenol)

SPMA has demonstrated superior specificity compared to other urinary metabolites of benzene, such as trans,trans-muconic acid (tt-MA) and phenol. nih.govnih.gov Phenol, while a major metabolite of benzene, is unreliable for monitoring low-level exposures (below 5 ppm) due to significant background levels from dietary sources and other metabolic processes. wur.nlcapes.gov.br

trans,trans-Muconic acid also suffers from a lack of specificity, as it is a metabolite of the widely used food preservative sorbic acid. scielo.brnih.gov This can lead to elevated tt-MA levels that are not related to benzene exposure, complicating the assessment of low-level environmental or occupational contact. nih.gov In contrast, SPMA is a more specific biomarker, not known to be significantly influenced by dietary precursors. scielo.br Studies have shown that while both tt-MA and SPMA levels correlate with benzene exposure, SPMA provides a more reliable assessment, particularly at low concentrations. nih.govscielo.br For instance, one study found that SPMA was always detectable in the urine of smokers who were not occupationally exposed to benzene, whereas tt-MA was only detectable in a fraction of these individuals, highlighting SPMA's higher sensitivity and specificity. nih.gov Another study concluded that SPMA is superior to tt-MA for low-level benzene exposure assessment due to its greater specificity, which allows for the reliable determination of exposures down to 0.3 ppm. nih.govosti.gov

Evaluation of Analytical Sensitivity for Low-Level Exposure Assessment

The development of highly sensitive analytical methods is crucial for assessing low-level benzene exposure, which is relevant for the general population and for workers under current occupational exposure limits. The use of this compound as an internal standard in LC-MS/MS methods has significantly enhanced analytical sensitivity and ruggedness. nih.gov

Modern analytical techniques can achieve limits of quantification (LOQ) for SPMA as low as 0.17 µg/L in urine. mdpi.com A validated LC-MS/MS method demonstrated linearity in the range of 0.5 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL, proving adequate for biomonitoring workers exposed to low levels of benzene. scielo.br Another method reported a linear calibration curve from 0.400 to 200 ng/mL. nih.gov These sensitive methods allow for the detection of SPMA in non-occupationally exposed individuals, including smokers and non-smokers, and can reliably quantify exposure from airborne benzene concentrations as low as 0.3 ppm. nih.govnih.gov The ability to measure such low levels is essential for risk assessment and for enforcing stringent occupational exposure limits. tandfonline.com

Utility in Assessing Occupational and Environmental Exposure Levels

The validated and sensitive analytical methods for SPMA, standardized with this compound, are widely applied in assessing both occupational and environmental exposure to benzene.

Development of Robust Biomonitoring Methods for Population Studies

Robust biomonitoring methods are essential for large-scale population studies to assess benzene exposure from various sources, including industrial emissions, vehicle exhaust, and tobacco smoke. oup.comnih.gov The use of automated sample extraction and fast LC-MS/MS analysis, facilitated by internal standards like this compound, allows for high-throughput analysis of urine samples, making such large studies feasible. nih.gov

These methods have been successfully applied in various populations, including gas station workers, petrochemical industry employees, and the general public. scielo.brscirp.orgnih.gov For example, a study of gas station workers showed significantly higher urinary SPMA levels compared to outdoor workers and non-occupationally exposed individuals, demonstrating the method's ability to distinguish between different exposure scenarios. scielo.br Another study in the general population of Central Italy found that active smoking was the main source of benzene exposure, with smokers having a median SPMA value approximately ten times higher than non-smokers. nih.gov These studies provide valuable data on the burden of benzene exposure in different populations and help to inform public health policies.

Considerations for Background Levels and Environmental Influences on Biomarker Concentrations

When using SPMA as a biomarker, it is important to consider background levels and environmental influences. Background concentrations of SPMA can be detected in the general population, primarily due to ubiquitous low-level exposure to benzene from sources like traffic and environmental tobacco smoke. nih.govnih.gov Studies have established reference ranges for SPMA in non-occupationally exposed populations, which can be used as a baseline for assessing occupational exposure. nih.gov

Smoking is a significant contributor to SPMA levels, and it is crucial to account for smoking status in any biomonitoring study. nih.govnih.gov Environmental factors, such as the degree of urbanization, have also been shown to influence SPMA concentrations, with individuals living in more urbanized areas exhibiting higher levels. nih.gov

Influence of Genetic Polymorphisms of Xenobiotic-Metabolizing Enzymes on Mercapturic Acid Excretion and Biomarker Utility

The metabolism of benzene and, consequently, the excretion of SPMA are influenced by genetic polymorphisms in xenobiotic-metabolizing enzymes. These genetic variations can affect an individual's susceptibility to the toxic effects of benzene and can also impact the utility of SPMA as a biomarker.

The primary pathway for SPMA formation involves the conjugation of benzene oxide with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.gov Polymorphisms in genes encoding for these enzymes, such as GSTT1, GSTM1, and GSTA1, can alter an individual's capacity to detoxify benzene. nih.govresearchgate.net

Studies have shown that individuals with the GSTT1-null genotype, meaning they lack a functional GSTT1 enzyme, excrete significantly lower levels of SPMA compared to individuals with the active enzyme, for the same level of benzene exposure. nih.govresearchgate.net This suggests that the GSTT1 genotype should be considered when using SPMA to evaluate benzene exposure, especially in comparative studies between populations with different GSTT1 genotype frequencies. nih.gov Similarly, polymorphisms in GSTM1 and GSTA1 have also been shown to influence SPMA excretion, although the effect of the GSTT1 polymorphism appears to be the most pronounced. researchgate.net

Other enzymes involved in benzene metabolism, such as cytochrome P450 2E1 (CYP2E1), NAD(P)H:quinone oxidoreductase (NQO1), and microsomal epoxide hydrolase (EPHX1), also exhibit genetic polymorphisms that can affect the levels of various benzene metabolites, including SPMA. nih.govberkeley.edu For example, a lower SPMA excretion has been observed in individuals with a deficiency in NQO1 activity. nih.gov These findings highlight the importance of considering an individual's genetic makeup when interpreting biomonitoring data for benzene exposure.

Methodological Advancements in Biomarker Quantification Using Deuterated Standards

The advent of stable isotope-labeled internal standards, particularly deuterated compounds, has revolutionized the field of biomarker quantification. This compound, a deuterated analog of S-Phenylmercapturic acid (SPMA), stands as a prime example of a tool that has significantly advanced analytical methodologies, primarily in the context of exposure biomonitoring. resolvemass.cascioninstruments.com The use of such standards is integral to modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where precision and accuracy are paramount. isotope.com

The primary role of this compound in biomarker research is to serve as an internal standard in the quantification of SPMA, a specific biomarker for benzene exposure. scielo.brnih.gov Benzene is a significant environmental and occupational contaminant, and monitoring its metabolites is crucial for assessing human exposure. scielo.brpsu.edu SPMA is favored over other metabolites like trans,trans-muconic acid (t,t-MA) for biomonitoring low-level benzene exposure due to its superior selectivity and longer half-life. scielo.br

Methodological advancements stemming from the use of this compound are centered on its ability to mimic the analyte of interest, SPMA, throughout the analytical process. scioninstruments.com This includes extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com By co-eluting with the non-labeled SPMA, the deuterated standard helps to correct for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like urine. scioninstruments.comscielo.br The matrix effect, which can cause ion suppression or enhancement, is effectively compensated for by the use of a deuterated internal standard, leading to improved precision and accuracy of the measurements. scielo.br

Several studies have detailed the development and validation of sensitive and specific LC-MS/MS methods for urinary SPMA quantification that rely on this compound as an internal standard. nih.govresearchgate.net These methods often involve a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode in the mass spectrometer. nih.govpsu.edu In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For SPMA, a common transition is m/z 238 → 109, while for this compound, the transition is m/z 243 → 114. nih.govresearchgate.net This high specificity minimizes interferences from other compounds in the matrix. scielo.br

The implementation of this compound has facilitated the development of high-throughput and automated analytical methods. For instance, a fully automated solid-phase extraction method on a 96-well plate format coupled with a fast LC-MS/MS analysis has been developed, allowing for the processing of a large number of samples per day. nih.gov Such advancements are critical for large-scale epidemiological studies and routine occupational health monitoring.

The use of deuterated standards like this compound has enabled the establishment of robust and reliable analytical methods with low limits of quantification (LOQ), often in the sub-ng/mL range. scielo.brnih.gov This sensitivity is crucial for detecting low levels of benzene exposure in the general population and in workers in occupational settings. scielo.br The accuracy and precision of these methods are typically validated with relative errors and relative standard deviations well within acceptable limits. nih.gov

The table below summarizes key parameters from various studies that have utilized this compound for the quantification of SPMA, illustrating the methodological consistency and performance.

| Analytical Method | Internal Standard | Sample Preparation | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Key Findings | Reference |

| LC-MS/MS | This compound | Liquid-Liquid Extraction (LLE) | 0.5 - 500 | 0.5 | Compensated for matrix effects, achieving high precision and accuracy. | scielo.br |

| HPLC-MS/MS | This compound | Automated Solid-Phase Extraction (SPE) | 0.4 - 200 | Not explicitly stated, but calibration curve starts at 0.4 | Enabled high-throughput analysis of up to 384 samples per day. | nih.gov |

| HPLC-MS/MS | This compound | Solid-Phase Extraction (SPE) | 0.5 - 50 | ~0.2 | Demonstrated high accuracy and precision for both S-PMA and S-BMA. | psu.edu |

| UPLC-MS/MS | This compound | Solid-Phase Extraction (SPE) | 0.17 - 50 | 0.17 | Allowed for the estimation of airborne benzene levels from urinary metabolites. | mdpi.com |

Mechanistic Investigations of Mercapturic Acid Formation Utilizing Isotopic Tracers

Characterization of Reactive Intermediates in Xenobiotic Biotransformation

The biotransformation of xenobiotics like benzene (B151609) is initiated by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which introduce or expose functional groups. acs.orgwur.nl For benzene, this process generates highly reactive electrophilic intermediates, which are the actual substrates for conjugation in the mercapturic acid pathway. The use of deuterium-labeled compounds is a powerful strategy for identifying these transient and often unstable intermediates. nih.govresearchgate.netjst.go.jp

The primary oxidative metabolite of benzene is benzene oxide, a reactive epoxide. wur.nl This intermediate is in equilibrium with its tautomer, oxepin. Benzene oxide is a critical electrophile that can covalently bind to cellular macromolecules or be detoxified through the mercapturic acid pathway. Stable isotope labeling, where deuterated benzene is administered, allows for the unambiguous tracking of its metabolites through mass spectrometry. boku.ac.at The resulting deuterated benzene oxide and its subsequent conjugates will exhibit a predictable mass shift compared to their endogenous, non-labeled counterparts, facilitating their detection and characterization even at very low concentrations.

Research findings have demonstrated that the metabolism of benzene is complex, with multiple reactive species being formed. In studies investigating benzene-induced toxicity, the elevation of urinary SPMA is a key indicator of metabolic activation. nih.gov Using isotopically labeled tracers in conjunction with liquid chromatography-high resolution mass spectrometry (LC-HRMS) provides a robust workflow for comprehensively elucidating xenobiotic biotransformation. acs.orgnih.gov This approach allows for the detection of both known and previously uncharacterized metabolites by searching for mass spectral signals that correspond to the isotopic signature of the administered tracer.

Table 1: Key Reactive Intermediates in Benzene Biotransformation

| Precursor | Phase I Enzyme | Reactive Intermediate | Role in Mercapturic Acid Pathway |

|---|---|---|---|

| Benzene | Cytochrome P450 (CYP2E1) | Benzene Oxide | Primary electrophile for glutathione (B108866) conjugation. wur.nl |

| Benzene Oxide | Epoxide Hydrolase | Benzene Dihydrodiol | Can be further oxidized to catechols and quinones. |

| Phenol | Cytochrome P450 | Hydroquinone, Catechol | Can be oxidized to reactive benzoquinones. |

Formation of Pre-mercapturic Acids and Their Subsequent Enzymatic Processing in the Kidney

The formation of mercapturic acids from aromatic xenobiotics involves a characteristic intermediate known as a pre-mercapturic acid. tandfonline.com This intermediate is formed when glutathione (GSH) attacks an arene oxide, such as benzene oxide. The resulting glutathione S-conjugate is not aromatic. For bromobenzene (B47551), for example, conjugation of its epoxide intermediate with GSH yields S-(4-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)GSH. tandfonline.comresearchgate.net This initial conjugate is then processed sequentially.

The subsequent steps of the mercapturic acid pathway primarily occur in the kidney, which is rich in the necessary enzymes. tandfonline.comnih.gov The process is as follows:

Glutathione S-conjugate Efflux : The initially formed glutathione S-conjugate is transported out of the cell where it was formed (e.g., a hepatocyte) into the bloodstream. nih.gov

Formation of Cysteinylglycine (B43971) S-conjugate : The circulating glutathione S-conjugate is acted upon by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of cell membranes, particularly in the proximal tubules of the kidney. nih.govnih.gov GGT removes the γ-glutamyl moiety.

Formation of Cysteine S-conjugate : The resulting cysteinylglycine S-conjugate is cleaved by dipeptidases (such as aminopeptidase (B13392206) N), which are also present on the cell surface, to remove the glycine (B1666218) residue, yielding a cysteine S-conjugate. researchgate.netnih.gov

N-Acetylation : The cysteine S-conjugate is taken up by the tubular cells and N-acetylated by cysteine S-conjugate N-acetyltransferase (NAT) in the endoplasmic reticulum to form the final mercapturic acid. tandfonline.comnih.gov This final product is then readily excreted in the urine.

Isotopic tracers like S-Phenyl-d5-mercapturic Acid are instrumental in studying the kinetics and efficiency of this renal processing pathway. By administering a deuterated precursor like d5-benzene, researchers can trace the appearance of the full series of deuterated metabolites—from the initial glutathione conjugate to the final d5-SPMA—in plasma and urine, providing insights into the activity of GGT, dipeptidases, and NAT. nih.gov The pre-mercapturic acid itself is often unstable and can dehydrate under acidic conditions (such as in urine collection) to form the aromatic mercapturic acid. tandfonline.com

Stereoselective and Regioselective Aspects of Glutathione Conjugation Reactions

The initial conjugation of glutathione with electrophilic intermediates is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). wisdomlib.orgwikipedia.org These enzymes exhibit both stereoselectivity and regioselectivity, meaning they can preferentially catalyze reactions at a specific atom (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity) of the substrate. nih.govnih.gov

Benzene oxide is a prochiral molecule, and its reaction with glutathione can lead to the formation of different stereoisomers. GSTs play a crucial role in determining which isomer is predominantly formed. Different GST isoenzymes, which are expressed in a tissue-specific manner, have distinct substrate specificities and stereoselectivities. nih.govacs.org For instance, studies with other arene and alkene oxides have shown that GSTs from liver and kidney cytosol can be highly stereoselective for the reaction of glutathione with one enantiomer of an epoxide over the other. nih.gov

Table 2: General Stereochemical Preferences of Rabbit GSTs with Arene Oxide Substrates

| Substrate | Tissue | Stereochemical Preference |

|---|---|---|

| Benzo[a]pyrene 4,5-oxide | Liver, Kidney | High stereoselectivity for the S-configured oxirane carbon. nih.gov |

| Pyrene 4,5-oxide | Liver, Kidney | High stereoselectivity for the S-configured oxirane carbon. nih.gov |

Isotopic labeling is a key technique for probing these stereoselective and regioselective outcomes. While this compound itself is the final product, the use of deuterated precursors allows for the detailed structural analysis of the initial glutathione conjugates formed. By using advanced analytical techniques like NMR and chiral chromatography in conjunction with mass spectrometry, researchers can separate and identify the specific isomers of the deuterated glutathione adducts. This provides direct evidence for the regio- and stereochemical preferences of the GST isoenzymes involved in the biotransformation of a given xenobiotic. nih.govrsc.org Such studies are critical for understanding the toxicological implications of exposure, as different isomers can have vastly different biological activities.

Future Directions and Emerging Research Avenues for S Phenyl D5 Mercapturic Acid Studies

Expansion to Other Deuterated Mercapturic Acid Standards for Complex Chemical Mixtures

The success of S-Phenyl-d5-mercapturic acid in benzene (B151609) biomonitoring highlights a clear need for an expanded library of deuterated mercapturic acid standards. Humans are typically exposed to complex mixtures of chemicals, not single substances. To accurately assess cumulative exposure and understand the combined health effects, methods that can simultaneously quantify multiple mercapturic acid biomarkers are essential.

Future research will focus on the synthesis and validation of a broader range of stable isotope-labeled mercapturic acids. For instance, deuterated standards for metabolites of toluene (B28343) (S-benzylmercapturic acid), 1,3-butadiene (B125203) (e.g., 2H6-MHBMA and 2H7-DHBMA), acrolein, and other volatile organic compounds are crucial. nih.govcdc.gov The development of multiplexed assays using a suite of these standards will enable a more holistic and realistic assessment of an individual's "exposome." A recent study successfully developed a high-throughput method to analyze 18 different urinary mercapturic acids, demonstrating the feasibility and value of this approach. umn.edu The use of multiple internal standards is critical for correcting analytical variability and matrix effects for each specific analyte within a complex mixture, a concept that is gaining traction in metabolomics. nih.govgithub.io

Integration with "Omics" Technologies (e.g., Metabolomics, Toxicoproteomics) for Systems-Level Understanding

The integration of targeted mercapturic acid analysis with global "omics" technologies is a powerful emerging strategy. frontiersin.org This approach moves beyond simple exposure measurement to provide a systems-level understanding of the biological response to chemical insults.

Metabolomics: Untargeted or targeted metabolomics can reveal broad perturbations in metabolic pathways following chemical exposure. thermofisher.comnih.govchemrxiv.org By correlating changes in the wider metabolome with levels of specific mercapturic acids like S-Phenylmercapturic acid (S-PMA), researchers can identify novel biomarkers of effect and gain deeper insights into mechanisms of toxicity. This integrated approach can help to create a "mercapturomic" profile, offering a comprehensive view of the body's processing of electrophilic compounds. tandfonline.comnih.gov

Toxicoproteomics: This field analyzes alterations in protein expression and function in response to toxicant exposure. nih.gov Combining toxicoproteomics with mercapturic acid data can link specific exposures to changes in key protein networks, such as those involved in oxidative stress, DNA repair, and inflammation. nih.govd-nb.info For example, identifying changes in glutathione (B108866) S-transferase (GST) expression alongside mercapturic acid levels can provide a more complete picture of an individual's metabolic response to xenobiotics. acs.org

Such multi-omics integration allows for the construction of detailed networks of protein-metabolite interactions, revealing novel biochemical pathways affected by toxicant exposure and helping to bridge the gap between exposure and disease diagnosis. frontiersin.orgd-nb.info

Advanced Computational Modeling Approaches in Toxicokinetics and Exposure Assessment

Physiologically based pharmacokinetic (PBPK) models are sophisticated computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. plos.org The development and refinement of PBPK models for benzene and its metabolites, including S-PMA, represent a significant area of future research.

These models can:

Predict tissue-specific doses of toxic metabolites. researchgate.netresearchgate.net

Extrapolate between different species and exposure scenarios (e.g., from high occupational exposures to low environmental levels). ncsu.edu

Incorporate data on inter-individual variability in metabolic parameters to better understand population risks. nih.gov

By integrating human biomonitoring data, including urinary S-PMA concentrations quantified using this compound, into PBPK models, researchers can validate and improve the predictive accuracy of these models. researchgate.net Future PBPK models will likely incorporate more complex data, including genetic polymorphisms of metabolic enzymes and the influence of co-exposures, to provide more personalized and precise risk assessments. ncsu.edunih.gov

Standardization of Analytical Methods and Quality Control Protocols for Isotopic Standards

While this compound is a cornerstone of reliable benzene biomonitoring, the broader application of isotopic standards requires rigorous standardization and quality control. nih.govtexilajournal.comsigmaaldrich.com Isotope dilution mass spectrometry (IDMS) is considered a primary reference method due to its high precision and accuracy, which minimizes the influence of sample matrix and extraction efficiency. nih.govresearchgate.netresearchgate.net

Future efforts in this area will include:

Development of Certified Reference Materials (CRMs): The availability of CRMs for a wider range of mercapturic acids is essential for ensuring inter-laboratory comparability and accuracy. researchgate.netnih.gov

Harmonization of Protocols: Establishing standardized protocols for sample preparation, instrumental analysis, and data processing will improve the consistency and reliability of results across different studies and laboratories. texilajournal.com This includes defining best practices for the use of deuterated standards to avoid issues like isotopic exchange or interference. sigmaaldrich.comresearchgate.net

Advanced QC Strategies: Implementing robust quality control measures, such as the use of multiple internal standards and pooled QC samples, is critical for monitoring and correcting for analytical drift and matrix effects in large-scale biomonitoring studies. github.iotandfonline.com

These standardization efforts are crucial for the regulatory acceptance and widespread implementation of mercapturic acid-based biomonitoring. nih.gov

Research into Inter-individual Variability and Susceptibility Factors Beyond Genotype in Mercapturic Acid Excretion

Significant variability in the excretion of mercapturic acids between individuals has been observed. acs.org While genetic polymorphisms in metabolic enzymes like GSTs and cytochrome P450s play a role, future research will increasingly focus on non-genetic factors that influence xenobiotic metabolism.

These factors include:

Diet: Dietary components can induce or inhibit metabolic enzymes, altering the formation and excretion of mercapturic acids.

Lifestyle: Factors such as smoking and alcohol consumption are known to impact metabolic pathways.

Gut Microbiome: The gut microbiota can metabolize xenobiotics, influencing the profile of metabolites that are absorbed and ultimately excreted.

Co-exposures: Exposure to multiple chemicals can lead to competition for metabolic enzymes, affecting the detoxification of any single compound. plos.org

Understanding these sources of variability is critical for accurately interpreting biomonitoring data and identifying susceptible subpopulations. Studies that combine detailed questionnaire data on diet and lifestyle with mercapturic acid measurements will be essential. plos.org

Development of Novel Calibration and Quantitation Strategies for Biomonitoring

The gold standard for quantification in mass spectrometry is the use of a stable isotope-labeled internal standard for each analyte. acs.orgmdpi.com However, the cost and commercial availability of these standards for a wide range of mercapturic acids can be limiting. nih.gov This challenge is driving the development of novel calibration and quantitation strategies.

Emerging approaches include:

Multiple Isotope Dilution Mass Spectrometry (IDMS): Higher-order IDMS methods, such as double or multiple IDMS, can provide more accurate quantification and help to characterize the purity of the internal standard itself. nih.gov

Best-Matched Internal Standards (B-MIS): This strategy involves using a suite of available isotope-labeled standards and algorithmically selecting the best one for each analyte based on physicochemical properties and chromatographic behavior, which can improve normalization for analytes without a dedicated standard. github.io

Multi-isotope Calibration (MICal): This is a newer strategy that uses multiple isotopes of the same element to create a calibration curve from only two sample solutions, potentially reducing matrix effects. researchgate.net

Advanced Regression Algorithms: Research into the optimal weighting factors for linear and quadratic calibration curves can improve the accuracy and stability of bioanalytical assays. acs.org

These advanced strategies, enabled by high-resolution mass spectrometry and sophisticated data analysis, will make large-scale, multi-analyte biomonitoring more accurate, accessible, and cost-effective. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.